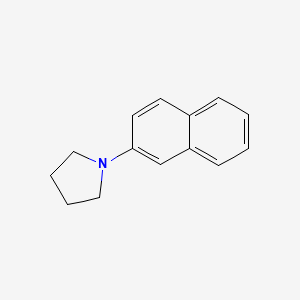
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol, also known as BTPCH, is an organic compound belonging to the class of cyclohexanols. It is a colorless, odorless, and tasteless liquid at room temperature. BTPCH is a versatile compound that has been used in a variety of scientific and industrial applications, including synthesis, catalysis, and drug research. In
Wissenschaftliche Forschungsanwendungen
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol has been used in a variety of scientific research applications, including drug research, catalysis, and synthesis. It has been used as a substrate in the synthesis of a variety of compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. This compound has also been used as a catalyst in the synthesis of a range of organic compounds, including pharmaceuticals, fragrances, and food additives. Additionally, this compound has been used in drug research to study the mechanism of action of various drugs and to develop novel drugs.
Wirkmechanismus
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is not well understood. However, it is known to be involved in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and food additives. It is also known to be involved in the catalysis of a range of organic reactions. Additionally, this compound has been studied for its potential to act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been studied for its potential to act as a drug target and has been found to interact with various enzymes and receptors in the body. Additionally, this compound has been studied for its potential to act as an antioxidant and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol in lab experiments include its low cost, its availability in a variety of forms, and its versatility in a range of organic reactions. Additionally, this compound is easy to handle and store, and it is non-toxic and non-irritating. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The future directions of research on 2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol include further study of its mechanism of action, its potential to act as a drug target, and its potential to act as an antioxidant and to inhibit the growth of certain cancer cells. Additionally, further research could be done on its role in catalysis and synthesis, as well as its potential to act as a precursor in the synthesis of a variety of compounds. Finally, further research could be done to explore its potential applications in the industrial and pharmaceutical sectors.
Synthesemethoden
2-(3,5-Bis(trifluoromethyl)phenyl)cyclohexan-1-ol is synthesized from the reaction of cyclohexanone and 3,5-bis(trifluoromethyl)phenyl bromide. In the reaction, the bromide is treated with a base to form a cyclohexyl cation, which then reacts with the cyclohexanone to form this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80–100°C. The reaction is usually complete in a few hours and yields a high purity product.
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11-3-1-2-4-12(11)21/h5-7,11-12,21H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWJQARYHOLSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

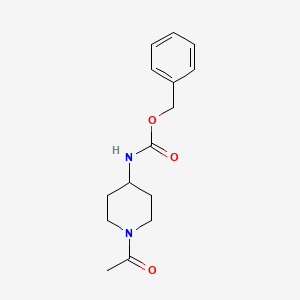
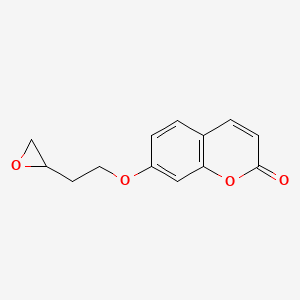
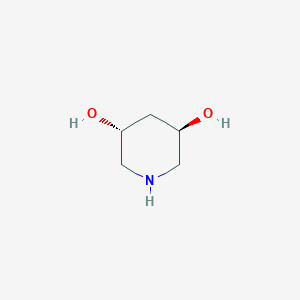

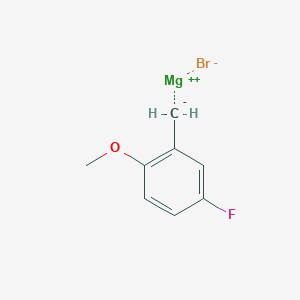
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
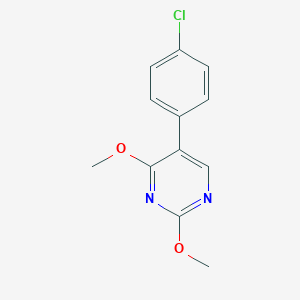

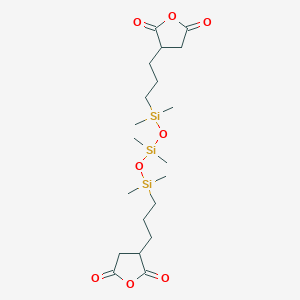

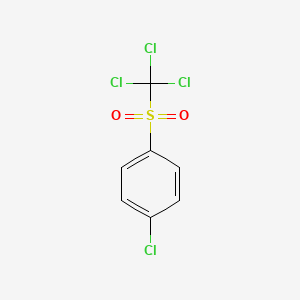
![2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6324187.png)
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
